Cas no 2060056-89-3 (8-(2-nitrophenyl)-6-azaspiro3.4octan-5-one)

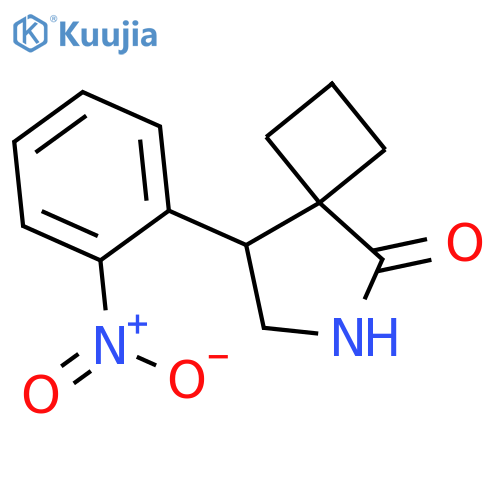

2060056-89-3 structure

商品名:8-(2-nitrophenyl)-6-azaspiro3.4octan-5-one

CAS番号:2060056-89-3

MF:C13H14N2O3

メガワット:246.261863231659

MDL:MFCD30487314

CID:5163892

PubChem ID:137702364

8-(2-nitrophenyl)-6-azaspiro3.4octan-5-one 化学的及び物理的性質

名前と識別子

-

- 6-Azaspiro[3.4]octan-5-one, 8-(2-nitrophenyl)-

- 8-(2-nitrophenyl)-6-azaspiro3.4octan-5-one

-

- MDL: MFCD30487314

- インチ: 1S/C13H14N2O3/c16-12-13(6-3-7-13)10(8-14-12)9-4-1-2-5-11(9)15(17)18/h1-2,4-5,10H,3,6-8H2,(H,14,16)

- InChIKey: IFQVFNAPBVHULI-UHFFFAOYSA-N

- ほほえんだ: C1C2(C(C3=CC=CC=C3[N+]([O-])=O)CNC2=O)CC1

8-(2-nitrophenyl)-6-azaspiro3.4octan-5-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-329434-0.25g |

8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |

2060056-89-3 | 0.25g |

$1078.0 | 2023-09-04 | ||

| Enamine | EN300-329434-0.5g |

8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |

2060056-89-3 | 0.5g |

$1124.0 | 2023-09-04 | ||

| Enamine | EN300-329434-1g |

8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |

2060056-89-3 | 1g |

$1172.0 | 2023-09-04 | ||

| Enamine | EN300-329434-10g |

8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |

2060056-89-3 | 10g |

$5037.0 | 2023-09-04 | ||

| Enamine | EN300-329434-5.0g |

8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |

2060056-89-3 | 5.0g |

$3396.0 | 2023-02-23 | ||

| Enamine | EN300-329434-10.0g |

8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |

2060056-89-3 | 10.0g |

$5037.0 | 2023-02-23 | ||

| Enamine | EN300-329434-1.0g |

8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |

2060056-89-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-329434-2.5g |

8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |

2060056-89-3 | 2.5g |

$2295.0 | 2023-09-04 | ||

| Enamine | EN300-329434-5g |

8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |

2060056-89-3 | 5g |

$3396.0 | 2023-09-04 | ||

| Enamine | EN300-329434-0.05g |

8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |

2060056-89-3 | 0.05g |

$983.0 | 2023-09-04 |

8-(2-nitrophenyl)-6-azaspiro3.4octan-5-one 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

2060056-89-3 (8-(2-nitrophenyl)-6-azaspiro3.4octan-5-one) 関連製品

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量